

Application Note: Fragment-Based Screening Using Methyl 4-chloroquinoline-8-carboxylate

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Compound of Interest

Compound Name: Methyl 4-chloroquinoline-8-carboxylate

CAS No.: 1416440-14-6

Cat. No.: B2941682

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Executive Summary

Fragment-Based Drug Discovery (FBDD) has fundamentally transformed the hit-to-lead workflow in modern medicinal chemistry. By screening low-molecular-weight libraries, researchers can identify highly ligand-efficient starting points that are subsequently optimized into potent therapeutics. **Methyl 4-chloroquinoline-8-carboxylate** (CAS: 1416440-14-6) represents an exemplary fragment scaffold[1]. Quinolines are widely recognized as "privileged structures" due to their exceptional druggability and frequent presence in FDA-approved oncology and infectious disease drugs[2].

This application note provides a comprehensive, causality-driven guide to deploying **Methyl 4-chloroquinoline-8-carboxylate** in biophysical fragment screening cascades. By leveraging its unique pharmacophoric features—including a versatile quinoline core, a halogen-bond-capable chloro substituent, and an easily derivatizable carboxylate ester—drug development professionals can rapidly transition from weak fragment hits to high-affinity lead compounds[3].

Physicochemical Profiling & Ro3 Compliance

The success of a fragment screen relies heavily on the quality of the library. Fragments must be small enough to bind efficiently to sub-pockets but hydrophilic enough to remain soluble at the high concentrations (typically 1–5 mM) required for biophysical assays. **Methyl 4-chloroquinoline-8-carboxylate** strictly adheres to the "Rule of Three" (Ro3), a foundational chemometric standard for fragment library design[4].

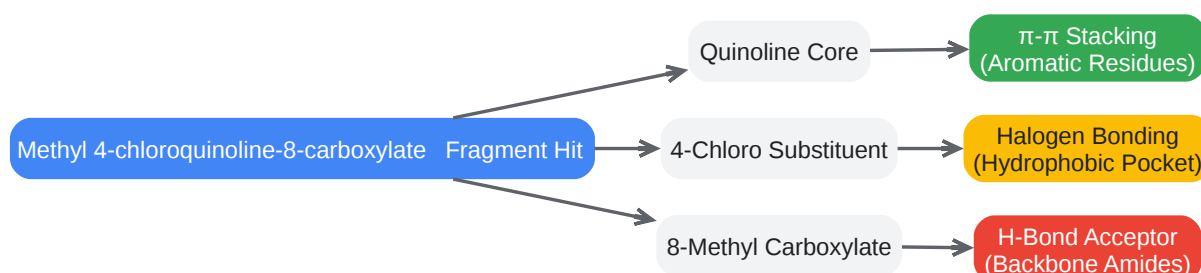
Table 1: Physicochemical Properties & Ro3 Compliance of **Methyl 4-chloroquinoline-8-carboxylate**

Property	Value	Ro3 Threshold	Impact on Screening & Optimization
Molecular Weight	221.64 Da	≤ 300 Da	Ensures high ligand efficiency (LE) upon binding.
Calculated LogP (cLogP)	~2.5	≤ 3.0	Maintains aqueous solubility at high assay concentrations.
H-Bond Donors (HBD)	0	≤ 3	Reduces desolvation penalties during pocket binding.
H-Bond Acceptors (HBA)	3 (N, O, O)	≤ 3	Provides multiple vectors for target engagement.
Rotatable Bonds	2	≤ 3	Minimizes entropic penalty upon target binding.
Polar Surface Area	38.8 Å ²	≤ 60 Å ²	Favorable for membrane permeability in downstream leads.

Mechanistic Rationale & Pharmacophore Deconstruction

As a Senior Application Scientist, it is critical to understand why a fragment binds, not just that it binds. **Methyl 4-chloroquinoline-8-carboxylate** is not a passive spectator in the binding pocket; it is a highly functionalized warhead designed for specific interaction modalities.

- The Quinoline Core: Acts as a rigid, aromatic platform ideal for π - π stacking with aromatic amino acids (e.g., Phe, Tyr, Trp) commonly found in kinase hinge regions and epigenetic reader domains[2].
- The 4-Chloro Substituent: Halogens (particularly Cl, Br, I) exhibit an anisotropic charge distribution, creating a positive electrostatic cap known as a "sigma-hole." This allows the fragment to form highly directional halogen bonds with backbone carbonyls deep within hydrophobic sub-pockets.
- The 8-Methyl Carboxylate: Serves a dual purpose. Biologically, the ester carbonyl acts as a hydrogen-bond acceptor. Synthetically, it acts as a masked functional group. Once a hit is confirmed, the ester can be rapidly saponified to a carboxylic acid, providing a synthetic vector for fragment growing via amide coupling.



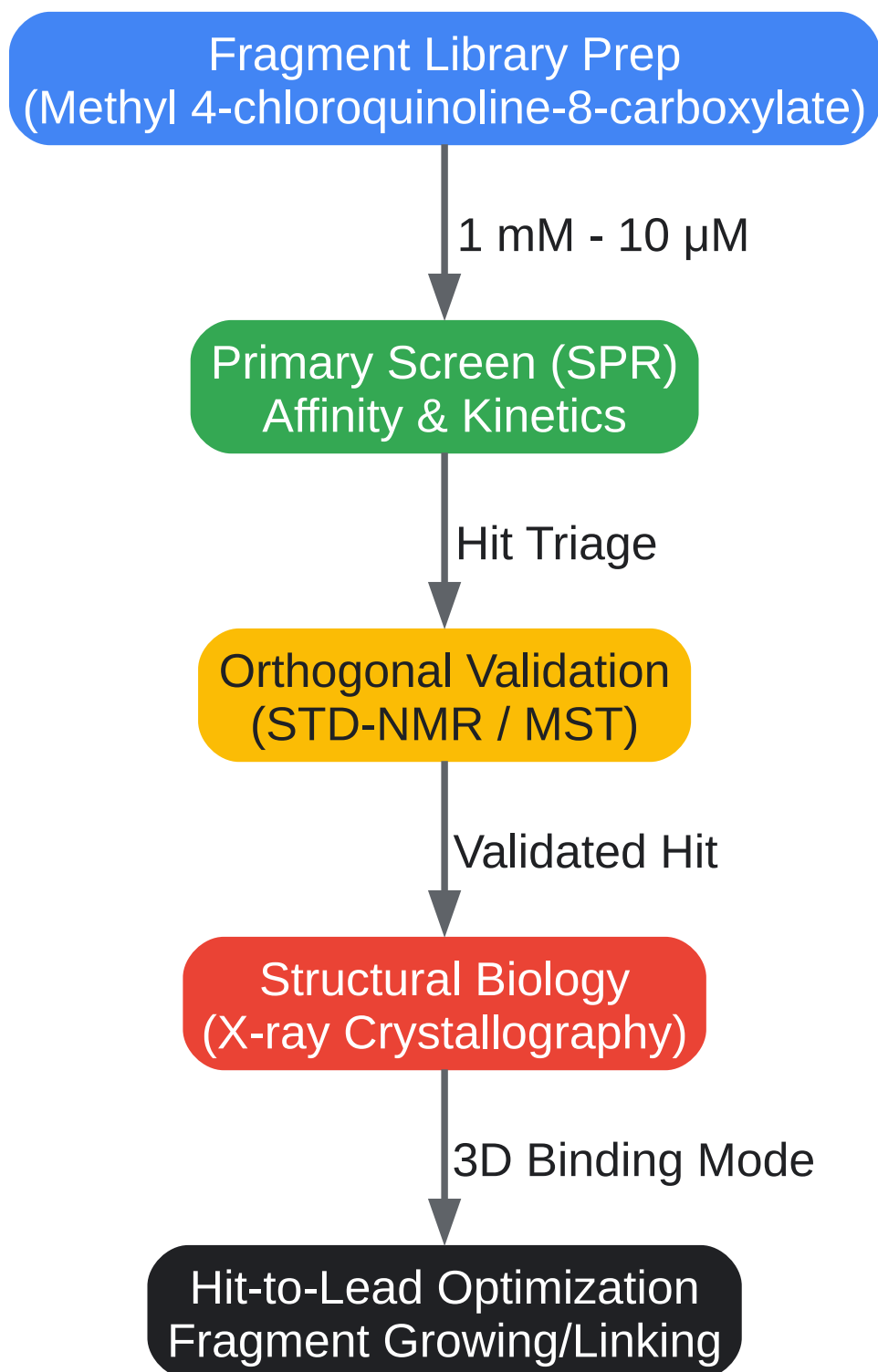
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Figure 1. Pharmacophoric deconstruction and target interaction modalities of the fragment.

Experimental Workflows & Self-Validating Protocols

Fragment hits typically exhibit weak affinities (K_D in the 10 μ M to 5 mM range). Therefore, highly sensitive biophysical techniques are required. We employ a cascading workflow: Surface

Plasmon Resonance (SPR) for high-throughput primary screening, followed by Saturation Transfer Difference NMR (STD-NMR) for orthogonal validation.



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Figure 2. Fragment-Based Drug Discovery workflow utilizing **Methyl 4-chloroquinoline-8-carboxylate**.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Causality & Rationale: SPR detects mass changes at a sensor surface. Because fragments have low molecular weights, the mass change upon binding is minute. To detect this, fragments must be injected at high concentrations, necessitating high DMSO concentrations (typically 3-5%). Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and the sample can cause a false positive response larger than the actual fragment binding signal. Thus, an integrated solvent correction curve is a mandatory self-validating step.

Step-by-Step Methodology:

- **Surface Preparation:** Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target level: 3000–5000 RU to maximize theoretical maximum response, R_{max}). Leave Flow Cell 1 (FC1) blank as a reference.
- **Buffer Equilibration:** Equilibrate the system with Running Buffer (e.g., PBS-P+ containing exactly 5.0% DMSO) until the baseline drift is <0.3 RU/min.
- **Solvent Correction Calibration (Self-Validation Step):**
 - Prepare 8 buffer solutions ranging from 4.5% to 5.8% DMSO.
 - Inject these across all flow cells to generate a calibration curve. This corrects for bulk refractive index mismatches between the reference and active flow cells.
- **Fragment Injection:**
 - Prepare **Methyl 4-chloroquinoline-8-carboxylate** at 1 mM, 500 μ M, 250 μ M, 125 μ M, and 62.5 μ M in the exact same 5.0% DMSO Running Buffer.
 - Inject at a high flow rate (50 μ L/min) to minimize mass transport limitations.

- Contact time: 30 seconds; Dissociation time: 60 seconds (fragments typically exhibit rapid on/off rates).
- Data Analysis: Double-reference the data (subtract FC1, then subtract a blank buffer injection). Fit the steady-state binding levels to a 1:1 Langmuir binding isotherm to determine the K_D .

Protocol 2: Orthogonal Validation via STD-NMR

Causality & Rationale: SPR can occasionally yield false positives due to compound aggregation or non-specific binding to the dextran matrix. STD-NMR solves this by observing the ligand rather than the protein. By selectively irradiating the protein with radiofrequency (RF), magnetization transfers via spin diffusion to the bound fragment. If the fragment does not bind the specific target pocket, no signal amplification is observed.

Step-by-Step Methodology:

- Sample Preparation:
 - Prepare a sample containing 50 μ M target protein and 1 mM **Methyl 4-chloroquinoline-8-carboxylate** in deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, D₂O, pD 7.4).
 - Self-Validation Control: Prepare an identical tube containing only the 1 mM fragment (no protein).
- Data Acquisition:
 - Set the on-resonance irradiation frequency to a region where only protein aliphatic protons resonate (e.g., -0.5 ppm).
 - Set the off-resonance frequency to a region devoid of any signals (e.g., 40 ppm).
 - Acquire a 1D ¹H NMR spectrum with a saturation time of 2.0 seconds.
- Validation Check: Run the sequence on the control tube. If signals appear in the STD spectrum of the control, the fragment is either self-aggregating or receiving direct RF irradiation, invalidating the assay.

- **Data Interpretation:** Subtract the on-resonance spectrum from the off-resonance spectrum. Positive peaks corresponding to the quinoline aromatic protons (typically 7.5–9.0 ppm) confirm specific binding to the target protein.

Quantitative Data Interpretation

To ensure rigorous triage of hits, standardized metrics must be applied to the biophysical data.

Table 2: Expected Biophysical Screening Metrics and Validation Criteria

Technique	Primary Metric	Target Threshold for Hit Validation	Causality / Interpretation
SPR	Equilibrium KD	50 μ M – 2 mM	Confirms affinity. Square-wave sensorgrams confirm rapid 1:1 kinetics typical of true fragments.
SPR	Ligand Efficiency (LE)	≥ 0.3 kcal/mol/heavy atom	Ensures the binding energy per atom is high enough to warrant downstream synthetic optimization.
STD-NMR	Amplification Factor (ASTD)	>2% relative to off-resonance	Confirms specific, transient binding in the protein pocket. Validates SPR data.

Hit-to-Lead Expansion Strategy

Once **Methyl 4-chloroquinoline-8-carboxylate** is validated as a true binder, it serves as a robust foundation for structure-guided drug design. The molecule offers two highly tractable vectors for rapid analog generation:

- Vector 1: Fragment Growing via the 8-Position. The methyl ester is hydrolyzed using LiOH in THF/H₂O to yield the corresponding 4-chloroquinoline-8-carboxylic acid. This acid is then subjected to high-throughput amide coupling (using HATU/DIPEA) with a library of primary and secondary amines to probe the solvent-exposed regions of the binding site.
- Vector 2: Cross-Coupling at the 4-Position. The 4-chloro substituent is an ideal handle for Palladium-catalyzed Suzuki-Miyaura cross-coupling. By reacting the fragment with various aryl or heteroaryl boronic acids, researchers can extend the molecule deep into adjacent hydrophobic sub-pockets, drastically improving the K_D from the millimolar to the nanomolar range.

References

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